4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated nitrophenyl group, a dimethylphenyl group, and a thioxo-tetrahydropyrimidine core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Properties
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-10-4-5-11(2)15(8-10)23-19(26)17-12(3)22-20(29)24-18(17)13-6-7-14(21)16(9-13)25(27)28/h4-9,18H,1-3H3,(H,23,26)(H2,22,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFSSPAZSOBWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Relevance
Tetrahydropyrimidine derivatives, particularly those bearing thioxo and carboxamide functionalities, are frequently synthesized via multicomponent reactions (MCRs) such as the Biginelli reaction. The target compound’s structure integrates a 4-chloro-3-nitrophenyl group at position 4, a 2,5-dimethylphenyl carboxamide at position 5, and a thioxo group at position 2, necessitating a tailored synthetic approach. Key challenges include regioselective substitutions and stability under reaction conditions.
Biginelli Reaction-Based Synthesis
The Biginelli reaction, involving condensation of an aldehyde, thiourea, and a β-ketoester, serves as a foundational method for tetrahydropyrimidine synthesis. For this compound, the following components are hypothesized:
- Aldehyde : 4-Chloro-3-nitrobenzaldehyde (introducing the 4-chloro-3-nitrophenyl group).
- Thiourea : Provides the 2-thioxo moiety.
- β-Ketoester : Methyl or ethyl acetoacetate (source of the 6-methyl group).
Catalytic Variations
Copper(II) Chloride Dihydrate Catalysis
A solvent-free Grindstone methodology using CuCl₂·2H₂O (10 mol%) at 80°C for 2–4 hours yields tetrahydropyrimidines with >85% efficiency. Applied to the target compound, this method would involve:
- Grinding 4-chloro-3-nitrobenzaldehyde (1.0 equiv), thiourea (1.2 equiv), and methyl acetoacetate (1.0 equiv) with CuCl₂·2H₂O.
- Post-reaction purification via recrystallization from ethanol.
Advantages : High atom economy, reduced solvent waste, and rapid reaction times.
Acid Catalysis (HCl or DABCO)
Traditional HCl-catalyzed Biginelli reactions in ethanol under reflux (12–24 hours) offer moderate yields (60–75%). For the target compound, substituting HCl with 1,4-diazabicyclo[2.2.2]octane (DABCO) may enhance regioselectivity due to milder basic conditions.
Post-Cyclization Functionalization
The N-(2,5-dimethylphenyl)carboxamide group at position 5 likely requires post-cyclization amidation. A two-step approach is proposed:
Alternative Synthetic Routes
Cyclocondensation with O-Methylisourea
A method from involves cyclocondensation of O-methylisourea hemisulfate with 2-(gem-disubstituted)methylene-3-oxoesters, followed by hydrolysis. For the target compound:
- React 4-chloro-3-nitrobenzaldehyde-derived methylene-3-oxoester with O-methylisourea.
- Hydrolyze intermediates under acidic conditions to yield the tetrahydropyrimidine core.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques, though not explicitly cited for this compound, are viable for tetrahydropyrimidines. Combining reagents with a catalytic amount of ZnO nanoparticles under mechanical agitation (30–60 minutes) could offer an eco-friendly alternative.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆): Expected signals include δ 8.2–8.5 (aromatic protons from nitrophenyl), δ 2.3–2.6 (methyl groups), and δ 10.2 (thioamide NH).
- ¹³C NMR : Peaks at δ 175–180 (C=S), δ 165–170 (carboxamide C=O), and δ 140–150 (nitrophenyl carbons).
- IR : Bands at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 1520 cm⁻¹ (NO₂).
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Grindstone (CuCl₂) | CuCl₂·2H₂O | Solvent-free, 80°C | 85–90 | 98 |
| Traditional Biginelli | HCl | EtOH, reflux | 60–75 | 95 |
| Cyclocondensation | NaHCO₃ | DMF, 65°C | 90 | 97 |
| Thionation | Lawesson’s | Toluene, reflux | 88 | 99 |
Challenges and Optimization Strategies
- Regioselectivity : Steric hindrance from the 2,5-dimethylphenyl group may necessitate excess β-ketoester (1.5 equiv) to drive the reaction.
- Nitrophenyl Stability : The electron-withdrawing nitro group risks decomposition under prolonged heating; stepwise temperature ramping (50°C→80°C) is advised.
- Purification : Silica gel chromatography (ethyl acetate/hexane 3:7) effectively removes unreacted aldehydes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)
Major Products
Reduction: 4-(4-amino-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Substitution: 4-(4-methoxy-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the functional groups to enhance these activities and study their mechanisms of action.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 4-(4-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
The presence of both the chloro and nitro groups in 4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide makes it unique compared to similar compounds. These functional groups can significantly influence the compound’s reactivity and biological activity, providing distinct advantages in various applications.
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its potential applications
Biological Activity
The compound 4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential as an inhibitor of key enzymes and its antimicrobial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thioxo group and various aromatic substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that tetrahydropyrimidine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that tetrahydropyrimidine derivatives can inhibit the growth of various bacteria and fungi.
- Enzyme Inhibition : These compounds often act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases.
Antimicrobial Activity
The compound has shown promising results in inhibiting microbial growth. A study evaluating various tetrahydropyrimidine derivatives found that many exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 µg/mL |
| This compound | Escherichia coli | 30 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Enzyme Inhibition Studies
The inhibition of acetylcholinesterase (AChE) is particularly relevant for therapeutic applications in neurodegenerative diseases like Alzheimer's. The compound was assessed for AChE inhibitory activity alongside other tetrahydropyrimidines.
| Compound | AChE Inhibition (IC50) |
|---|---|
| This compound | 0.15 µM |
This IC50 value indicates a strong inhibitory effect compared to other known inhibitors.
Case Studies
In a case study involving synthetic analogs of tetrahydropyrimidines, researchers synthesized various derivatives and tested their biological activities. The study highlighted that structural modifications significantly impacted both antimicrobial and enzyme inhibitory activities. The presence of electron-withdrawing groups like nitro and chloro in the aromatic rings enhanced the bioactivity of these compounds.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves multi-step protocols, starting with cyclocondensation of thiourea derivatives with β-keto esters or nitriles. Key steps include:
- Step 1: Formation of the tetrahydropyrimidine ring via Biginelli-like reactions under acidic conditions (e.g., HCl or acetic acid) at 80–100°C.
- Step 2: Functionalization of the phenyl substituents using Suzuki coupling or nucleophilic aromatic substitution.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Optimization: Control reaction time (6–24 hr), solvent polarity (DMF for nitro-group stability), and stoichiometric ratios (1:1.2 for aryl halide coupling partners) to improve yields (often 40–60%) .
- Characterization: Confirm structure using /-NMR (e.g., thioxo proton at δ 10–12 ppm) and HRMS (mass accuracy <3 ppm) .
Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): -NMR identifies aromatic protons (δ 7.0–8.5 ppm for nitroaryl groups) and methyl groups (δ 2.1–2.5 ppm). -NMR confirms carbonyl (C=O, δ 165–175 ppm) and thioxo (C=S, δ 180–190 ppm) moieties .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]) with isotopic patterns matching Cl and S atoms .
- HPLC: Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What solubility and stability considerations are relevant for in vitro assays?
- Methodological Answer:
- Solubility: Test in DMSO (primary stock) and dilute in PBS or cell culture media (<0.1% DMSO). Use sonication (30 min, 37°C) for hydrophobic derivatives .
- Stability: Monitor degradation via LC-MS under physiological pH (7.4) and temperature (37°C). Nitro groups may hydrolyze under basic conditions, requiring pH-controlled buffers .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?
- Methodological Answer:
- Hypothesis Testing: Check for tautomerism (e.g., thioxo ↔ thiol interconversion) using variable-temperature NMR. For example, thioxo signals may split at low temperatures due to hindered rotation .
- Byproduct Identification: Use preparative TLC to isolate impurities. Compare HRMS and IR spectra (e.g., nitro group stretching at 1520 cm) to rule out oxidation byproducts .
- Crystallography: If single crystals are obtainable, X-ray diffraction resolves conformational ambiguities (e.g., dihedral angles between aryl rings) .
Q. What strategies improve synthetic yields when scaling up for SAR studies?
- Methodological Answer:
- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)) for cross-coupling steps. Additives like TBAB (tetrabutylammonium bromide) enhance aryl halide reactivity .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 24 hr) and improve regioselectivity in cyclocondensation steps .
- Process Analytical Technology (PAT): Use inline FTIR to monitor intermediate formation and adjust reagent addition rates dynamically .
Q. How can computational modeling predict bioactivity and guide structural modifications?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes). Prioritize substituents with high binding affinity (ΔG < −8 kcal/mol) .
- QSAR Models: Train regression models on IC data from analogs. Key descriptors include logP (optimal 2–3), polar surface area (<100 Å), and H-bond acceptor count (3–5) .
- MD Simulations: Assess conformational stability (RMSD <2 Å over 50 ns) to identify rigid regions for functionalization .
Q. What methodologies are suitable for analyzing metabolic degradation pathways?
- Methodological Answer:
- In Vitro Liver Microsomes: Incubate with CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS/MS. Look for demethylation (mass shift −14 Da) or nitro-reduction (mass shift −45 Da) .
- Isotope Labeling: Synthesize -labeled analogs to track cleavage sites. For example, label the methyl group at position 6 to monitor demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
